Peforelin

Übersicht

Beschreibung

Peforelin, also known as this compound acetate, is a synthetic decapeptide analogue of the natural gonadotropin-releasing hormone (GnRH). It is sold under the brand name Maprelin and is used in veterinary medicine in Europe and Canada .

Synthesis Analysis

This compound is a synthetic peptide, specifically a decapeptide . The exact synthesis process is not detailed in the available resources, but it is known that it involves chemical modifications in the amino acid composition at positions 5, 6, 7, and 8 compared to the natural GnRH .

Molecular Structure Analysis

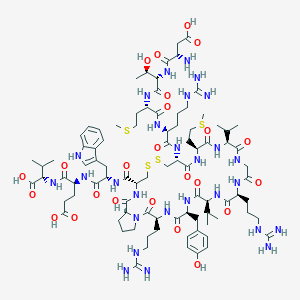

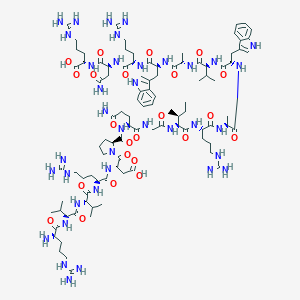

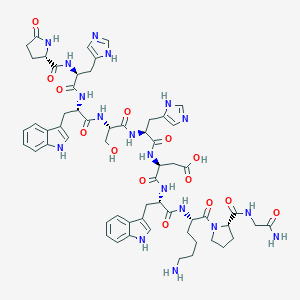

The molecular formula of this compound is C59H74N18O14 . Its molecular weight is 1259.3 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is RTASYRSYWSLWJV-CSYZDTNESA-N .

Physical And Chemical Properties Analysis

This compound is a synthetic decapeptide analogue of the natural gonadotropin-releasing hormone (GnRH). It has a molecular weight of 1259.3 g/mol . More specific physical and chemical properties are not detailed in the available resources.

Wissenschaftliche Forschungsanwendungen

Peforelin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen: This compound ist ein synthetisches Analogon des Gonadotropin-Releasing-Hormons (GnRH), das in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt wird, insbesondere im Bereich der Tierzucht. Im Folgenden werden detaillierte Abschnitte zu einzigartigen Anwendungen von this compound vorgestellt.

Verbesserung der Reproduktionsleistung bei Sauen

This compound wurde auf seine Auswirkungen auf die Verbesserung der Reproduktionsleistung bei Sauen untersucht. Forschungen zeigen, dass die Verabreichung von this compound zu einer höheren Anzahl geborener Ferkel führen kann, möglicherweise aufgrund der stimulierten Follikelentwicklung nach der Behandlung .

Synchronisation des Eisprungs

Die Verbindung wird verwendet, um den Eisprung bei weiblichen Schweinen und Sauen zu synchronisieren, was für die Verwaltung von Zuchtplänen und die Verbesserung der Effizienz von Schweineproduktionssystemen von Vorteil sein kann .

Verbesserung der Ferkelqualität bei der Geburt

Studien haben die Auswirkungen von this compound auf die Ferkelqualität bei der Geburt bewertet und lassen vermuten, dass seine Verwendung zu gesünderen und lebensfähigeren Würfen beitragen kann .

Alternative zu exogenen Gonadotropinen

This compound dient als Alternative zu exogenen Gonadotropinen zur Induktion des Eisprungs und bietet eine synthetische Option, die möglicherweise unterschiedliche Handhabungs- oder Lageranforderungen und möglicherweise unterschiedliche biologische Wirkungen hat .

Anwendungen in der Veterinärmedizin

In der Veterinärmedizin wird this compound für klinische Anwendungen im Zusammenhang mit der Fortpflanzung eingesetzt, wie z. B. die Behandlung von Fortpflanzungsstörungen oder die Steigerung der Fruchtbarkeit bei Tieren.

Diese Anwendungen zeigen die Vielseitigkeit von this compound in der wissenschaftlichen Forschung und seine bedeutende Rolle bei der Förderung unseres Verständnisses und der Bewältigung der Tierzucht.

Weitere detaillierte Informationen zu diesen Anwendungen finden Sie in den vollständigen Texten, die in den Suchergebnissen bereitgestellt werden . Bitte lassen Sie mich wissen, wenn Sie weitere Informationen zu einer bestimmten Anwendung oder einer anderen Verbindung benötigen.

Wirkmechanismus

Target of Action

Peforelin, also known as Maprelin, is a synthetic decapeptide analogue of the Gonadotropin-Releasing Hormone (GnRH) and is classified as a GnRH agonist . It primarily targets the pituitary gland, specifically the GnRH receptors . The pituitary gland plays a crucial role in the endocrine system by producing and releasing hormones that regulate many body functions. This compound selectively stimulates the release of Follicle-Stimulating Hormone (FSH) in castrated pigs .

Mode of Action

This compound acts as an agonist at pituitary GnRH receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound’s interaction with the GnRH receptors triggers the release of gonadotropins, specifically FSH . This leads to the stimulation of follicular development, which is crucial for reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis. This axis involves a set of hormone interactions that result in the development of reproductive organs and the production of sex hormones. This compound, as a GnRH analogue, stimulates the release of FSH, which in turn promotes the growth and maturation of ovarian follicles in females .

Pharmacokinetics

After intramuscular administration, this compound is rapidly absorbed . The plasma half-life for GnRH analogues varies depending on the sequence of the molecule and ranges in mammals from a few minutes up to approximately 3 hours. For this compound, the plasma half-life is presumed to be within this range .

Result of Action

The primary result of this compound’s action is the stimulation of follicular development, leading to more piglets born and eventually higher birth weights . In a study, it was found that piglets in the this compound group had significantly higher live born birth weights in gilts, compared to the control group .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Peforelin has chemical modifications in the amino acid composition at positions 5, 6, 7, and 8 . Its amino acid sequence is pyro-glutamyl-histidyl-tryptophyl-seryl-histidyl-asparagyl-tryptophyl-lysyl-prolyl-glycine-amide . This compound interacts with pituitary gonadotrophins such as luteinising hormone (LH) and follicle-stimulating hormone (FSH), controlling their release .

Cellular Effects

This compound primarily influences FSH secretion in pigs . The stimulatory effect of short-term administration of this compound on the induction of oestrus has been demonstrated in weaned sows and sexually matured gilts . No adverse findings were noted in these studies .

Molecular Mechanism

This compound exerts its effects at the molecular level by controlling the release of pituitary gonadotrophins . It has been reported that the substance stimulates both gonadotropins .

Temporal Effects in Laboratory Settings

In pigs, following a single intramuscular injection of this compound, serum concentrations of FSH peaked at 1 hour post-treatment with a 2-fold increase above basal levels . At 16 hours, FSH concentrations returned to pre-treatment levels . These data suggest rapid absorption and elimination of the compound .

Dosage Effects in Animal Models

The recommended dosage of this compound is a single intramuscular injection of 150 μg per animal, corresponding to 1.5 μg/kg body weight . In an oral bioavailability study in pigs, doses of 150 and 15000 μg/animal showed no discernible increase in plasma FSH and LH-concentrations compared to basal levels over the 24 and 96 hour observation period .

Metabolic Pathways

This compound is involved in the metabolic pathway that controls the release of pituitary gonadotrophins . It interacts with LH and FSH, influencing their release .

Transport and Distribution

This compound is administered via intramuscular injection . It is rapidly absorbed and eliminated, suggesting efficient transport and distribution within the body .

Subcellular Localization

Given its role in controlling the release of pituitary gonadotrophins, it can be inferred that it interacts with receptors located on the cell surface, initiating a cascade of intracellular events .

Eigenschaften

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H74N18O14/c60-16-6-5-12-40(59(91)77-17-7-13-47(77)58(90)66-27-48(61)79)70-52(84)41(18-31-23-64-37-10-3-1-8-35(31)37)72-56(88)45(22-50(81)82)75-55(87)44(21-34-26-63-30-68-34)74-57(89)46(28-78)76-53(85)42(19-32-24-65-38-11-4-2-9-36(32)38)71-54(86)43(20-33-25-62-29-67-33)73-51(83)39-14-15-49(80)69-39/h1-4,8-11,23-26,29-30,39-47,64-65,78H,5-7,12-22,27-28,60H2,(H2,61,79)(H,62,67)(H,63,68)(H,66,90)(H,69,80)(H,70,84)(H,71,86)(H,72,88)(H,73,83)(H,74,89)(H,75,87)(H,76,85)(H,81,82)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTASYRSYWSLWJV-CSYZDTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H74N18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147859-97-0 | |

| Record name | Peforelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147859970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroglutamyl-histidyl-tryptophyl-seryl-histidyl-asparagyl-tryptophyl-lysyl-prolyl-glycinamid (Acetatsalz) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEFORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ8NQ5Z0VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of Peforelin?

A1: this compound is a gonadotropin-releasing hormone (GnRH) analogue. [] It acts as a potent agonist at GnRH receptors in the pituitary gland. While the provided abstracts don't delve into the specifics of downstream effects, it's known that GnRH agonists like this compound initially stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This initial stimulation is followed by desensitization and downregulation of GnRH receptors, ultimately leading to suppression of LH and FSH secretion.

Q2: What are the key applications of this compound in livestock management, as highlighted in the research?

A2: The research primarily focuses on this compound's application in swine reproduction. Specifically, the studies investigated its effects on:

- Estrous Synchronization: this compound administration, particularly post-weaning, was shown to effectively synchronize estrous in primiparous sows, leading to a higher percentage of sows displaying estrus within a specific timeframe. [] This is crucial for timed artificial insemination and efficient breeding management.

- Reducing Repeat Heat: The research demonstrated that this compound treatment significantly reduced the occurrence of repeat heat in primiparous sows. [] This is economically beneficial as it minimizes the time sows spend non-productive and optimizes breeding efficiency.

Q3: Were there any notable differences in the effects of this compound between gilts and sows?

A3: While the provided abstracts don't directly compare this compound's effects between gilts and sows, one abstract mentions a study evaluating the impact of GnRH analogue (including this compound) on the litter performance of both gilts and sows. [] Further investigation into the full text of that study would be needed to ascertain if any significant differences were observed between these two groups.

Q4: Are there any analytical methods mentioned for the detection and quantification of this compound or its metabolites?

A4: Yes, one study employed liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) for the identification and characterization of in vitro generated metabolites of this compound. [] The study highlighted the importance of understanding the metabolic fate of peptidic drugs like this compound for efficient doping control analysis in sports.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.